2-Aminomethyl-3-(2-fluorophenyl)propionic acid hcl

Description

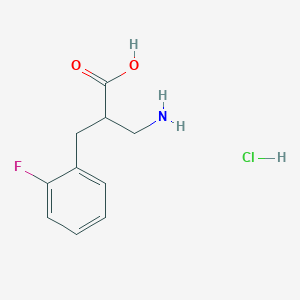

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride (C10H12FNO2·HCl) is a fluorinated β-amino acid derivative characterized by a 2-fluorophenyl substituent and an aminomethyl group attached to a propionic acid backbone. This compound is structurally distinct due to the fluorine atom at the ortho position of the phenyl ring, which enhances electronegativity and influences molecular interactions. It is utilized in peptide synthesis and pharmacological research, particularly in studying amyloid inhibition and receptor modulation .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)-3-(2-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGGWWUZWISTHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951438-98-4 | |

| Record name | Benzenepropanoic acid, α-(aminomethyl)-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with glycine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the desired 2-Aminomethyl-3-(2-fluorophenyl)propionic acid.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and purity, as well as the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This article aims to provide a detailed overview of its applications, drawing from verified sources.

IUPAC Name and Identifiers

The IUPAC name for 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride is 3-amino-2-(2-fluorobenzyl)propanoic acid hydrochloride . Key identifiers include:

- InChI Code: 1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H

- InChI Key: SIGGWWUZWISTHZ-UHFFFAOYSA-N

- CAS Number: 1951438-98-4

Properties

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride has a purity of 97% and should be stored at temperatures between 2-8°C .

Safety Information

The compound is labeled with the signal word "Warning" and the following hazard statements :

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H320: Causes eye irritation

- H335: May cause respiratory irritation

Potential Applications

-

Prolyl Hydroxylase Inhibitors:

- 2-Aminomethyl-3-(2-fluorophenyl)propionic acid derivatives can act as inhibitors of HIF-1α prolyl hydroxylase .

- HIF-1α prolyl hydroxylase inhibitors have potential therapeutic applications in treating Peripheral Vascular Disease (PVD), Coronary Artery Disease (CAD), heart failure, ischemia, and anemia .

- Inhibition of HIF-1α prolyl hydroxylase can improve blood flow, oxygen delivery, and energy utilization in ischemic tissues, as well as upregulate erythropoietin production for treating anemia .

- Under normal oxygen conditions, HIF-1α is converted to a degraded form by prolyl hydroxylase enzymes. However, under hypoxia, HIF-1α accumulates and combines with another factor to form an active transcription factor complex, which activates biological pathways to alleviate hypoxia . These pathways include angiogenic, erythropoietic (EPO), glucose metabolism, and matrix alteration responses .

-

Dopamine D3 Receptor Ligands:

- 2-aminoindan analogs, which share structural similarities with 2-Aminomethyl-3-(2-fluorophenyl)propionic acid, can selectively bind to the dopamine D3 receptor in vitro .

- Compounds with this profile may be useful in treating CNS disorders, e.g. schizophrenia, mania, depression, geriatric disorders, drug abuse and addiction, Parkinson's disease, anxiety disorders, sleep disorders, circadian rhythm disorders and dementia .

-

Anticancer Activity:

- While not directly related to this compound, research on related compounds like 3-amino-3-(2-fluorophenyl)propionic acid shows promise in anticancer drug discovery .

- Dihydroquinazoline-2(1H)-one derivatives, synthesized from fluorophenylpropionic acid, have shown in vitro anticancer activity against human liver cancer cells (HepG-2), ovarian cancer cells (A2780), and breast cancer cells (MDA-MB-231) .

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Halogenated Propionic Acid Derivatives

Key Findings :

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve metabolic stability and membrane permeability compared to bulkier halogens like chlorine or bromine .

- Substituent Position : Ortho-substituted fluorine (as in the target compound) induces steric hindrance and alters dihedral angles compared to para-substituted analogs (e.g., bromine in CAS 910443-87-7), affecting molecular conformation and receptor binding .

Methoxy-Substituted Analog

2-Aminomethyl-3-(4-methoxy-phenyl)-propionic acid (C11H15NO3):

- Structure : Contains a para-methoxy group instead of fluorine.

- Functional Role : Demonstrated complete inhibition of amyloid fibril formation in peptide analogues of amyloidogenic sequences (e.g., AS(6–7)), unlike halogenated derivatives .

- Mechanism : Methoxy’s electron-donating properties disrupt β-sheet stacking, whereas fluorine’s electronegativity may stabilize alternative conformations .

Fluorinated Phenylpropanoic Acid Derivatives

Table 2: Fluorinated Structural Analogs

Key Findings :

- Conformational Effects : The target compound’s ortho-fluorine induces intramolecular hydrogen bonds (e.g., N–H···F), stabilizing planar thiourea and propionic acid fragments, as seen in CAS 870483-31-1 .

- Multi-Fluorinated Analogs: Compounds like 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl show higher receptor affinity but may face synthetic challenges due to steric effects .

Pharmacological Properties

- Propionic Acid Backbone : The propionic acid moiety interacts with peroxisome proliferator-activated receptor gamma (PPARγ) and G-protein coupled receptors (GPCRs), suggesting anti-inflammatory or metabolic applications .

- Fluorine’s Role: Fluorination at the ortho position enhances bioavailability and resistance to enzymatic degradation compared to non-fluorinated analogs (e.g., 2-aminomethyl-3-phenylpropionic acid) .

Biological Activity

2-Aminomethyl-3-(2-fluorophenyl)propionic acid hydrochloride (commonly referred to as 2-Aminomethyl-3-(2-fluorophenyl)propionic acid HCl) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of phenylalanine, characterized by the presence of a fluorine atom on the phenyl ring. The molecular formula is , and it exhibits properties typical of amino acids, such as solubility in water and the ability to participate in various biochemical reactions.

- Neurotransmitter Modulation :

-

Antinociceptive Effects :

- Studies have demonstrated that compounds similar to 2-Aminomethyl-3-(2-fluorophenyl)propionic acid exhibit significant antinociceptive activity. For example, in animal models, certain derivatives have shown to reduce pain responses effectively, indicating potential applications in pain management therapies .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Pharmacological Applications

The compound has been explored for its potential use in various therapeutic contexts:

- Neurological Disorders : Its role as a modulator of neurotransmitter systems positions it as a candidate for drug development aimed at treating conditions like epilepsy or depression.

- Pain Management : Given its antinociceptive properties, there is potential for developing analgesics based on this compound.

- Antimicrobial Formulations : The antimicrobial activity suggests applications in creating new disinfectants or biocides.

Future Research Directions

Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future research include:

- In Vivo Studies : More comprehensive animal studies to assess the safety and efficacy of this compound in real-world scenarios.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific receptors and enzymes within biological systems.

- Synthesis of Derivatives : Exploring modifications to the chemical structure to enhance its biological activity or reduce potential side effects.

Q & A

Q. Q1. What are the critical considerations for synthesizing 2-Aminomethyl-3-(2-fluorophenyl)propionic acid HCl with high purity, and how can common impurities be mitigated?

Answer: Synthesis protocols should prioritize regioselective amidation and fluorophenyl group stabilization. Key steps include:

- Reagent selection : Use anhydrous HCl in a controlled environment to minimize hydrolysis of the fluorophenyl moiety .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the HCl salt form from unreacted precursors, leveraging charge-based separation principles .

- Impurity profiling : Common impurities like dehalogenated byproducts (e.g., 3-phenylpropionic acid derivatives) can arise from excessive heating. Monitor via HPLC-MS with a C18 column (gradient: 0.1% TFA in acetonitrile/water) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer: A multi-modal validation approach is recommended:

- NMR : Confirm the fluorophenyl proton environment (δ 7.2–7.5 ppm, aromatic region) and amine proton integration (1:1 ratio for –NH2 and –CH2NH2) .

- FT-IR : Verify C-F stretching vibrations (1150–1250 cm⁻¹) and carboxylic acid O-H absorption (2500–3300 cm⁻¹) .

- Chiral purity : Use polarimetric analysis or chiral HPLC (e.g., Chirobiotic T column) to resolve enantiomeric excess, critical for pharmacological studies .

Advanced Research Questions

Q. Q3. How can contradictory solubility data for this compound in aqueous versus organic solvents be resolved methodologically?

Answer: Discrepancies often arise from protonation state variability. Address this by:

- pH-controlled solubility assays : Measure solubility in buffered solutions (pH 1–7.4) to simulate physiological conditions. The HCl salt shows enhanced solubility below pH 3 due to protonated amine groups .

- Co-solvent systems : Use ethanol-water mixtures (30–70% v/v) to balance polarity and improve dissolution kinetics. Characterize via dynamic light scattering (DLS) to detect aggregation .

- Theoretical modeling : Apply Hansen solubility parameters (HSPs) to predict solvent compatibility, correlating with experimental results .

Q. Q4. What experimental strategies are effective for elucidating the metabolic stability of this compound in in vitro hepatic models?

Answer:

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS. Include fluconazole (CYP3A4 inhibitor) to assess isoform-specific metabolism .

- Reactive intermediate trapping : Add glutathione (GSH) to detect electrophilic metabolites. Fluorophenyl-derived quinone imines, if formed, will conjugate with GSH (m/z shift +305) .

- Data normalization : Express metabolic stability as intrinsic clearance (CLint) using the well-stirred model, adjusting for protein binding .

Q. Q5. How can researchers reconcile conflicting bioactivity data across cell-based assays for this compound?

Answer: Contradictions may stem from assay design or cellular context. Mitigate via:

- Orthogonal assays : Compare results from MTT (mitochondrial activity) and Caspase-3/7 luminescence (apoptosis-specific) assays .

- Cell line validation : Use isogenic lines (e.g., HEK293 vs. HepG2) to isolate target-specific effects.

- Statistical rigor : Apply Bland-Altman analysis to quantify inter-assay variability and establish confidence intervals .

Theoretical and Methodological Frameworks

Q. Q6. How should a conceptual framework be designed to link this compound’s structural motifs (e.g., fluorophenyl, aminomethyl) to its hypothesized biological targets?

Answer:

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding at the carboxylic acid, hydrophobic contacts with the fluorophenyl group) .

- Docking studies : Target GABAA receptor subtypes (PDB: 6HUP) to simulate binding poses. Prioritize residues like α1-His102 for halogen bonding .

- QSAR modeling : Derive Hammett σ values for the 2-fluorophenyl substituent to predict electronic effects on activity .

Q. Q7. What advanced separation techniques are optimal for resolving diastereomers or degradation products of this compound?

Answer:

- Supercritical fluid chromatography (SFC) : Utilize chiral stationary phases (e.g., Chiralpak AD-3) with CO₂/MeOH modifiers for high-resolution enantiomer separation .

- 2D-LC : Couple ion-exchange with reversed-phase chromatography to resolve co-eluting degradation products (e.g., hydrolyzed acid vs. lactam forms) .

- Mass-directed purification : Implement on-line LC-MS to isolate low-abundance impurities for structural elucidation .

Data Interpretation and Reporting

Q. Q8. How should researchers address batch-to-batch variability in physicochemical properties during method development?

Answer:

- Design of experiments (DoE) : Use a central composite design to optimize synthesis parameters (e.g., temperature, stoichiometry) and minimize variability .

- Stability-indicating methods : Validate HPLC conditions per ICH Q2(R1), ensuring resolution between the API and degradation products across batches .

- Multivariate analysis : Apply principal component analysis (PCA) to correlate raw material attributes (e.g., amine content) with final product variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.